molecular formula C19H25NO2 B7776842 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate CAS No. 148020-35-3

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

Cat. No.: B7776842
CAS No.: 148020-35-3
M. Wt: 299.4 g/mol
InChI Key: JRNQQLWJXYJSRU-UHFFFAOYSA-N
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Description

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a chemical compound with the molecular formula C19H25NO2. It is known for its applications in various fields, including proteomics research. The compound features a cyanophenyl group attached to a pentylcyclohexanecarboxylate moiety, making it a unique structure with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of 4-cyanophenol with trans-4-pentylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl trans-4-butylcyclohexanecarboxylate
  • 4-Cyanophenyl trans-4-hexylcyclohexanecarboxylate
  • 4-Cyanophenyl trans-4-heptylcyclohexanecarboxylate

Uniqueness

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate stands out due to its specific chain length and structural configuration, which can influence its physical and chemical properties. This uniqueness makes it suitable for particular applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-cyanophenyl) 4-pentylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNQQLWJXYJSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886172, DTXSID40933282
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
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Record name 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-35-4, 148020-35-3
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062439354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl trans-4-pentylcyclohexanecarboxylate
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